An In-depth Technical Guide to 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: A Versatile Building Block for Targeted Protein Degradation
An In-depth Technical Guide to 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: A Versatile Building Block for Targeted Protein Degradation
Introduction
In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the potential to address previously "undruggable" targets.[1] These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[3]
This technical guide provides an in-depth exploration of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran (CAS 1072944-62-7), a key building block in the synthesis of PROTACs and other protein degraders.[4] We will delve into its chemical properties, a robust and logical synthesis protocol, and its strategic application in the construction of versatile linkers for TPD. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Physicochemical Properties and Characterization
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a substituted aromatic ether incorporating a tetrahydropyran (THP) moiety. The presence of a bromine atom and a nitro group on the phenyl ring provides orthogonal synthetic handles for further chemical elaboration.
Table 1: Physicochemical Properties of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran
| Property | Value | Source |
| CAS Number | 1072944-62-7 | [4] |
| Molecular Formula | C₁₁H₁₂BrNO₄ | [4] |
| Molecular Weight | 302.1 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Purity | Typically ≥96% | [4] |
| Storage | Room temperature, sealed in a dry environment | [4] |
| Classification | Protein Degrader Building Block | [4] |
Synthesis Protocol: A Scientifically Grounded Approach
The synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran can be efficiently achieved via a Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with an organohalide.[3] In this case, we propose the reaction between the sodium salt of 2-bromo-4-nitrophenol and 4-bromotetrahydropyran.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.
Detailed Step-by-Step Methodology
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Preparation of the Alkoxide:
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To a solution of 2-bromo-4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
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Causality: The strong base, NaH, deprotonates the phenolic hydroxyl group to form the corresponding sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, which is essential for the subsequent SN2 reaction. DMF is an excellent polar aprotic solvent for this reaction as it solvates the cation (Na⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.[5]
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Ether Formation:
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After stirring the mixture at 0 °C for 30 minutes, add a solution of 4-bromotetrahydropyran (1.2 eq) in anhydrous DMF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Causality: The nucleophilic phenoxide attacks the electrophilic carbon atom of 4-bromotetrahydropyran, displacing the bromide leaving group in a classic SN2 fashion. The use of a slight excess of the alkyl halide ensures complete consumption of the valuable phenoxide intermediate.
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Work-up and Purification:
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Upon completion (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.
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Self-Validation: The purity of the final product should be confirmed by NMR, LC-MS, and HPLC to ensure it meets the standards required for subsequent synthetic steps in a drug discovery program.
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Application in the Synthesis of PROTAC Linkers: A Strategic Perspective
The true utility of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran lies in its capacity as a versatile precursor for PROTAC linkers. The bromo and nitro functionalities serve as orthogonal handles for the sequential attachment of a warhead (targeting the protein of interest) and an E3 ligase ligand.
Synthetic Strategy for Linker Elaboration
Caption: Divergent synthetic pathways from the core building block.
The strategic choice of which functionality to modify first depends on the overall synthetic plan and the chemical compatibility of the warhead and E3 ligase ligand.
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Modification of the Bromo Group: The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl moieties, which can either be part of the final warhead or serve as a point for further linker extension.
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Modification of the Nitro Group: The nitro group can be readily reduced to an amine under various conditions (e.g., using tin(II) chloride, iron powder, or catalytic hydrogenation). This resulting aniline is a versatile nucleophile that can be acylated to form amide bonds, a common and stable linkage in PROTACs. This amide bond can connect the aromatic ring to the E3 ligase ligand or another part of the linker.
The tetrahydropyran (THP) ether linkage provides several advantages. It is generally stable to a wide range of reaction conditions, and its non-planar, three-dimensional structure can be beneficial for disrupting protein-protein interactions and improving the overall DMPK (Drug Metabolism and Pharmacokinetics) properties of the final PROTAC molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is not widely available, its constituent functional groups suggest that it should be handled with care in a laboratory setting. Based on the safety profiles of related compounds such as 4-bromo-2-nitroaniline, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a strategically designed and highly valuable building block for the synthesis of PROTACs and other targeted protein degraders. Its key features—orthogonal synthetic handles and a stable, three-dimensional THP ether moiety—provide researchers with the flexibility to construct diverse and complex linker architectures. The robust synthesis protocol outlined in this guide, based on the well-established Williamson ether synthesis, offers a reliable route to access this important intermediate. As the field of targeted protein degradation continues to expand, the utility of such versatile building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- Baud, M. G. J., Lin, W., & Ciulli, A. (2016). The Ubi-Verse of PROTACs and PROTAC-Linkers. In Topics in Medicinal Chemistry (Vol. 22, pp. 1–30). Springer, Cham.
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Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station International Edition. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
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CP Lab Safety. (n.d.). 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, min 96%, 25 grams. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-nitroaniline.
- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, S. G., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22109, 2-Bromo-4-nitrophenol. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138–144.

